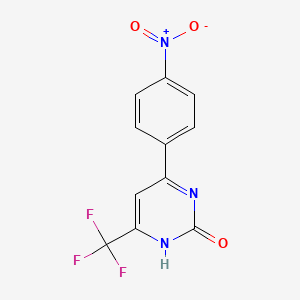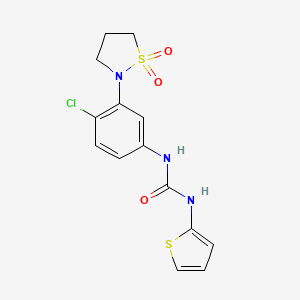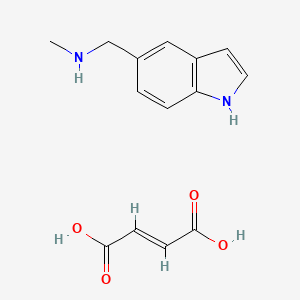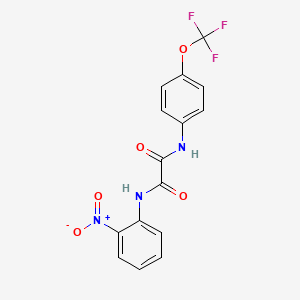
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, also known as 2-HNPT, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which have been studied extensively for their ability to interact with a variety of biological molecules. This compound has been found to have a number of interesting properties, including the ability to form strong covalent bonds with other molecules, and the ability to act as a catalyst in certain biochemical reactions. We will also discuss potential future directions for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Pyrimidine derivatives, similar to 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, are synthesized using various techniques. For instance, the synthesis and characterization of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, using spectroscopic techniques and X-ray diffraction studies, was reported by Savant et al. (2015).
Applications in Medicinal Chemistry
- Anticancer Drug Intermediates : Some pyrimidine derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, as demonstrated by Kou and Yang (2022).
Molecular Structure Studies
- Molecular and Electronic Structure : Investigations into the molecular and electronic structures of pyrimidine derivatives have been conducted. For example, Irfan (2014) studied the 4,6-di(thiophen-2-yl)pyrimidine derivatives to understand their charge transfer materials properties.
Supramolecular Chemistry
- Molecular Tweezers : Pyrimidine derivatives with hydroxyphenyl groups have been used in the design of molecular tweezers, which are capable of complex formation and exhibit interesting dynamic properties, as researched by Tsuchido et al. (2014).
Polymer Chemistry
- Polyimide Synthesis : Novel polyimides have been derived from pyrimidine-containing aromatic dianhydride monomers, indicating potential applications in materials science, as explored by Wang et al. (2006).
Quantum Chemical Investigations
- Electronic and Photophysical Properties : Quantum chemical investigations have been conducted on pyrimidine derivatives to tune their electronic and photophysical properties, as detailed in the study by Irfan (2014).
Bioorganic Chemistry
- Antibacterial and Antitumor Pharmacophore Sites : Annulated pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antitumor properties, as noted in the research by Bhat et al. (2020).
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGXSIMABHRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)


![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2891470.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)


![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)
![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)

